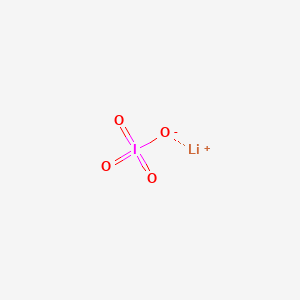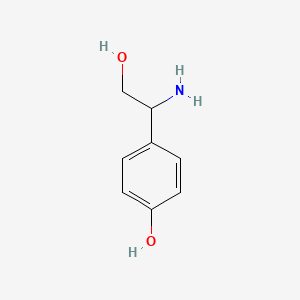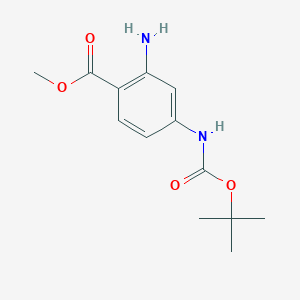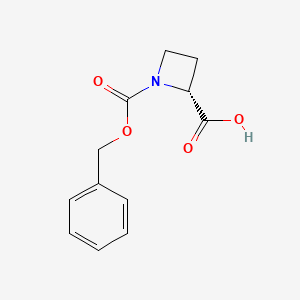
Lithium periodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lithium periodate has several scientific research applications:
Biology: Its oxidative properties make it useful in biochemical assays and the modification of biomolecules.
Direcciones Futuras
- Winter, M., Brodd, R.J. What are batteries, fuel cells, and supercapacitors? Chem. Rev. 104, 4245–4270 (2004) .
- Nitta, N., Wu, F., Lee, J.T., Yushin, G. Li-ion battery materials: present and future. Mater. Today. 18, 252–264 (2015) .
- Huang, B., Li, X., Wang, Z., Guo, H., Shen L., Wang, J. A comprehensive study on electrochemical performance of Mn-surface-modified LiNi0.8Co0.15Al0.05O2 synthesized by an in situ oxidizing-coating method. J. Power Sources 252, 200–207 (2014) .
- Theodore, A. M., Konwar, S., Singh, P. K., Mehra, R.M., Kumar, Y., Gupta, M. PEO + NaSCN and ionic liquid-based polymer electrolyte for supercapacitor. Mater. Today: Proc. 34, 802-812 (2021) .
- Theodore, A.M. Progress into lithium-ion battery research. J. Chem. Res. 47, 1–9 (2023) .
- Theodore A. M., Abbas A.A., Dhapola, P.S. Effect of Layered, Spinel, and Olivine-Based Positive Electrode Materials on Rechargeable Lithium-Ion Batteries: A Review. JCMPS 6, 38-57 (2023) .
- Theodore A. M. Promising Cathode Materials for Rechargeable Lithium-Ion Batteries: A Review. J. Sustain. Energy 14, 51-58 (2023) .
Métodos De Preparación
Lithium periodate can be synthesized through several methods. One common approach involves the anodic oxidation of lithium iodide in an aqueous solution . This method is efficient and yields high-purity this compound. Industrial production methods may involve similar electrochemical processes to ensure scalability and consistency in product quality.
Análisis De Reacciones Químicas
Lithium periodate undergoes various chemical reactions, primarily involving oxidation and reduction processes. It is a strong oxidizing agent and can participate in reactions such as the cleavage of carbon-carbon bonds in 1,2-difunctionalized alkanes . Common reagents used in these reactions include other periodates and various solvents. The major products formed from these reactions depend on the specific substrates involved but often include smaller organic molecules resulting from bond cleavage.
Mecanismo De Acción
The mechanism by which lithium periodate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of periodate ions and the corresponding oxidized products . The molecular targets and pathways involved depend on the specific application and substrate being oxidized.
Comparación Con Compuestos Similares
Lithium periodate can be compared with other periodates such as sodium periodate and potassium periodate. While all these compounds share similar oxidizing properties, this compound is unique due to its solubility and reactivity in aqueous solutions . This makes it particularly useful in applications where solubility and reactivity are critical factors.
Similar Compounds
- Sodium periodate (NaIO₄)
- Potassium periodate (KIO₄)
- Lithium perchlorate (LiClO₄)
This compound stands out due to its specific combination of properties, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
lithium;periodate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXNZXEJFSLEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]I(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ILiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635774 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21111-84-2 |
Source


|
| Record name | Lithium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)




![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)








